(4-Methoxyphenyl)-[1-(4-thieno[2,3-d]pyrimidinyl)-4-piperidinyl]methanone
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Overview
Description
(4-methoxyphenyl)-[1-(4-thieno[2,3-d]pyrimidinyl)-4-piperidinyl]methanone is an aromatic ketone and a thienopyrimidine.
Scientific Research Applications
Antimicrobial Activity
- Compounds structurally related to (4-Methoxyphenyl)-[1-(4-thieno[2,3-d]pyrimidinyl)-4-piperidinyl]methanone have demonstrated interesting antimicrobial activity (Chaudhari, 2012).
Selective Estrogen Receptor Modulators (SERMs)
- Analogues of this compound, such as Raloxifene, are known as selective estrogen receptor modulators (SERMs), indicating potential in breast and uterine health management (Palkowitz et al., 1997).
Parkinson's Disease Imaging
- Synthesized derivatives are investigated for their potential in imaging LRRK2 enzyme in Parkinson's disease, enhancing diagnostic capabilities (Wang et al., 2017).
Structural Investigation
- The compound's crystal structure has been determined, providing insights into its molecular configuration and potential for various applications (Akkurt et al., 2003).
Serotonin Receptor Affinity
- Derivatives have shown high affinity for the 5-HT1A serotonin receptor, suggesting potential for psychiatric or neurological therapeutic applications (Modica et al., 1997).
Anticonvulsant Agent
- Derivatives such as Epimidin, an anticonvulsant drug candidate, have been developed and validated for pharmaceutical applications (Severina et al., 2021).
Molecular Docking Studies
- Studies including molecular docking have been conducted to understand the antiviral activity and pharmacokinetic behavior of related analogues (FathimaShahana & Yardily, 2020).
properties
Product Name |
(4-Methoxyphenyl)-[1-(4-thieno[2,3-d]pyrimidinyl)-4-piperidinyl]methanone |
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Molecular Formula |
C19H19N3O2S |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
(4-methoxyphenyl)-(1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methanone |
InChI |
InChI=1S/C19H19N3O2S/c1-24-15-4-2-13(3-5-15)17(23)14-6-9-22(10-7-14)18-16-8-11-25-19(16)21-12-20-18/h2-5,8,11-12,14H,6-7,9-10H2,1H3 |
InChI Key |
KJMXEUCARPOYRU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2CCN(CC2)C3=C4C=CSC4=NC=N3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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